molecular formula C8H10N2O4 B3255800 3,6-Dimethoxy-2-nitroaniline CAS No. 26002-57-3

3,6-Dimethoxy-2-nitroaniline

Cat. No. B3255800
CAS RN: 26002-57-3
M. Wt: 198.18 g/mol
InChI Key: IYZRKVSLWPDVKX-UHFFFAOYSA-N
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Description

3,6-Dimethoxy-2-nitroaniline is an aromatic organic compound . It is an important intermediate in various chemical reactions .


Molecular Structure Analysis

The molecular structure of 3,6-Dimethoxy-2-nitroaniline has been analyzed using Density Functional Theory (DFT) and Hartree–Fock method . The molecular formula is C8H10N2O4 and the molecular weight is 198.18 .

Scientific Research Applications

Synthesis and Organic Chemistry

  • Synthesis of Complex Compounds : 3,6-Dimethoxy-2-nitroaniline is used as a starting material in the synthesis of complex organic compounds. For example, it has been utilized in the synthesis of 1,4,5,8,9,12,13,16-octamethoxytetraphenylene, which demonstrates inclusion properties and interesting electrochemical data (Lai et al., 2003).

  • Role in Nitration and Reductive Reactions : It's involved in the synthesis of pyrrolo[4,3,2-de]quinolines, indicating its utility in nitration reactions and as a precursor for other nitrogen-containing heterocycles (Roberts et al., 1997).

  • Catalysis and Reaction Mechanisms : Studies have also focused on its role in catalytic reactions, such as in the copper-catalyzed synthesis of 2-benzimidazolone scaffolds from 2-nitroanilines, demonstrating its utility in novel, environmentally friendly catalytic processes (Nale & Bhanage, 2015).

Electrochemistry and Material Science

  • Electrochemical Properties : Its electrochemical properties have been explored, such as in the study of absorptive stripping voltammetry, which involves the accumulation of nitroanilines at carbon paste electrodes. This research is significant for understanding the electrochemical behavior of nitroanilines in various environments (Kuz’mina et al., 2003).

  • Applications in Sensing Technology : It has potential applications in sensing technologies, as indicated by research on ionophore-based potentiometric sensors for barium ions, where related compounds have been used as novel ionophores in sensor development (Hassan et al., 2003).

Molecular Interactions and Structure Analysis

  • Hydrogen Bonding Studies : Studies on hydrogen bonding in nitroanilines, including 3,6-Dimethoxy-2-nitroaniline analogs, have provided insights into molecular interactions, crystal structure, and bonding energies, which are crucial for understanding the properties of these compounds in various states (Fedyanin & Lyssenko, 2013).

  • Solid-State NMR Studies : Its derivatives have been studied using solid-state NMR techniques to understand quadrupole effects, which is essential for elucidating the structure and dynamics of organic compounds in the solid state (Naito et al., 1982).

Safety and Hazards

Nitroanilines are considered hazardous. They are toxic if swallowed, in contact with skin, or if inhaled. They may cause damage to organs through prolonged or repeated exposure . Specific safety and hazard information for 3,6-Dimethoxy-2-nitroaniline is not available in the resources.

properties

IUPAC Name

3,6-dimethoxy-2-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4/c1-13-5-3-4-6(14-2)8(7(5)9)10(11)12/h3-4H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZRKVSLWPDVKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1)OC)[N+](=O)[O-])N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,6-Dimethoxy-2-nitroaniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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